2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole
CAS No.: 5844-71-3
Cat. No.: VC21300797
Molecular Formula: C15H13NOS2
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5844-71-3 |
|---|---|
| Molecular Formula | C15H13NOS2 |
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2 |
| Standard InChI Key | HSAVUPCHUVAASX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Introduction
2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is a heterocyclic organic compound with the molecular formula . It is a derivative of benzothiazole, a class of compounds known for their diverse biological and industrial applications. This compound is characterized by the presence of a phenoxyethylsulfanyl functional group attached to the benzothiazole core.
IUPAC Name
The IUPAC name for this compound is 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole .
SMILES Notation
The SMILES representation is: C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 .
Synthesis
The synthesis of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole typically involves:
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Starting Materials: Benzothiazole derivatives and phenoxyethyl halides.
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Reaction Mechanism: The reaction proceeds through nucleophilic substitution where the sulfur atom in the benzothiazole reacts with the halide group in the phenoxyethyl compound.
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Catalysts and Conditions: Mild heating and the use of polar aprotic solvents like dimethylformamide (DMF) are common.
Anticancer Potential
Benzothiazoles are known for their anticancer properties, often acting as inhibitors of key enzymes or DNA intercalators. The structural features of this compound suggest potential anticancer activity, although further research is needed to confirm its efficacy .
Industrial Applications
Due to its stability and functional groups, this compound may find applications in:
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Organic synthesis as an intermediate.
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Material science for developing polymers or dyes.
Safety and Handling
While specific safety data for this compound is unavailable, general precautions for benzothiazoles include:
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Avoiding inhalation or skin contact.
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Storing in a cool, dry place away from oxidizing agents.
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